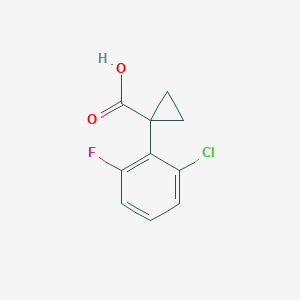
2-(4-chloro-3-nitrophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-nitrophenyl)ethan-1-amine is a chemical compound . It is an aromatic compound derived from l-phenylalanine . It is used in the synthesis of biologically active molecules, including drugs, and energetic materials .
Synthesis Analysis
The synthesis of this compound has been achieved through the use of metabolic engineering and synthetic biology . The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . To prevent the preferable conversion of cinnamaldehyde to cinnamyl alcohol in wild-type Escherichia coli, the E. coli MG1655 strain with reduced aromatic aldehyde reduction (RARE) in which six aldehyde ketone reductase and alcohol dehydrogenase genes have been knocked out was employed .Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O2 . The InChI code is 1S/C8H10N2O2.BrH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H .Chemical Reactions Analysis
The reaction system of this compound is similar to that of other simple color assays, such as 2-(4-nitrophenyl)ethan-1-amine-based and o-xylylenediamine-based high-throughput screening methods for ω-TAs .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . The melting point is 218-219 degrees Celsius .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-chloro-3-nitrophenyl)ethan-1-amine involves the reduction of 4-chloro-3-nitroacetophenone to 2-(4-chloro-3-nitrophenyl)ethan-1-ol, followed by the conversion of the alcohol to the amine using reductive amination.", "Starting Materials": [ "4-chloro-3-nitroacetophenone", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol", "Ammonium chloride (NH4Cl)", "Sodium cyanoborohydride (NaBH3CN)" ], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitroacetophenone to 2-(4-chloro-3-nitrophenyl)ethan-1-ol using NaBH4 in ethanol", "Step 2: Oxidation of the alcohol to the aldehyde using HCl and NaOH", "Step 3: Reductive amination of the aldehyde with ethan-1-amine and NaBH3CN in the presence of NH4Cl to yield 2-(4-chloro-3-nitrophenyl)ethan-1-amine" ] } | |
Número CAS |
1379982-34-9 |
Fórmula molecular |
C8H9ClN2O2 |
Peso molecular |
200.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



